
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps, including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Recrystallization from solvents like hexanes can be used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antinociceptive activity.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3,5-dimethyladamantan-1-yl)imidazolidine-2,4,5-trione: This compound has a similar imidazolidine core but with different substituents.
Other imidazolidine derivatives: Various other derivatives with different substituents on the imidazolidine ring.
Uniqueness
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione is unique due to its specific substituents, which confer distinct chemical and physical properties
Eigenschaften
| 105685-95-8 | |
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(4-methylpentan-2-yl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)4-6(3)11-8(13)7(12)10-9(11)14/h5-6H,4H2,1-3H3,(H,10,12,14) |
InChI-Schlüssel |
SMHAATMNFCTEOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)N1C(=O)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridin]-4-ylmethanamine](/img/no-structure.png)
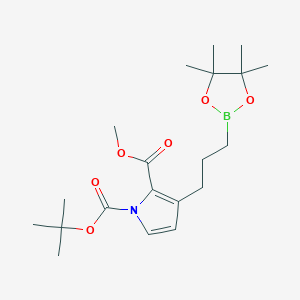
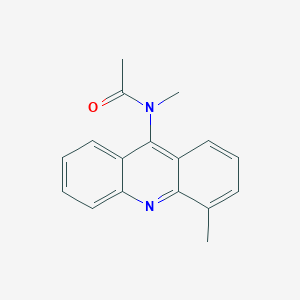
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
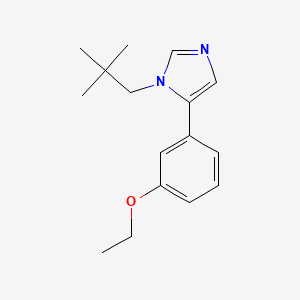
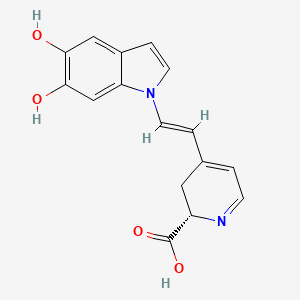
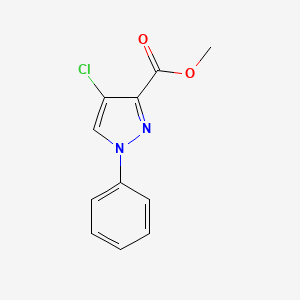
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)

